molecular formula C9H8BrN3S B6265051 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine CAS No. 1506364-44-8

4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine

Cat. No. B6265051
CAS RN: 1506364-44-8
M. Wt: 270.1
InChI Key:
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Description

4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine (4-BTMA) is an organic compound with a wide range of applications in scientific research and development. 4-BTMA is an analogue of thiophen-2-amine and is used in many different disciplines, such as organic synthesis, medicinal chemistry, and biochemistry. This compound is widely used due to its unique properties, such as its solubility in organic solvents and its ability to form complexes with other molecules.

Scientific Research Applications

4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model for the synthesis of novel compounds for medicinal chemistry studies, as well as for the synthesis of new materials for use in organic electronics. In addition, 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine has been used in studies of enzyme inhibitors and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine has not been fully elucidated. However, it is known that 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine binds to a variety of proteins, including enzymes, receptors, and transporters. The binding of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine to these proteins can lead to a variety of effects, including the inhibition of enzyme activity, the activation of receptors, and the modulation of transporter activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine have not been extensively studied. However, it is known that 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine can bind to a variety of proteins and can lead to a variety of effects, such as inhibition of enzyme activity, activation of receptors, and modulation of transporter activity. In addition, 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine has been shown to have a variety of effects on cell growth and differentiation, as well as on cell death and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine in laboratory experiments has several advantages. It is a relatively stable compound, with a long shelf-life, and is soluble in a variety of organic solvents. In addition, 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine can be used in a wide range of experiments, including those involving enzyme inhibition, receptor activation, and transporter modulation. However, there are also several limitations to the use of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine in laboratory experiments. It is a relatively expensive compound, and its solubility in water is limited, making it difficult to use in aqueous solutions.

Future Directions

Given the wide range of potential applications of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine, there are several potential future directions for research. For example, further studies of the binding of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine to proteins could lead to the development of new therapeutic agents. In addition, further studies of the biochemical and physiological effects of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine could lead to the development of new drugs for the treatment of various diseases. Finally, further research into the synthesis of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine could lead to the development of more efficient and cost-effective methods for the production of this compound.

Synthesis Methods

4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine can be synthesized by several methods, including the reaction of 4-bromothiophenol with N-methylpyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane and yields 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine as a white solid. Other methods for the synthesis of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine include the reaction of 4-bromothiophenol with N-methyl-2-nitropyrimidine in the presence of a base and a solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine' involves the reaction of 4-bromothiophene-3-carboxaldehyde with N-methylpyrimidin-2-amine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-bromothiophene-3-carboxaldehyde", "N-methylpyrimidin-2-amine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-bromothiophene-3-carboxaldehyde and N-methylpyrimidin-2-amine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Filter the reaction mixture to remove any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain the final product, 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine." ] }

CAS RN

1506364-44-8

Product Name

4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine

Molecular Formula

C9H8BrN3S

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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